2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile
CAS No.:
Cat. No.: VC7827630
Molecular Formula: C18H12FN3O2
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H12FN3O2 |
---|---|
Molecular Weight | 321.3 g/mol |
IUPAC Name | 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) |
Standard InChI Key | DWZPPBGRCDPFSS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F |
Introduction
Chemical Structure and Identification
2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile is a synthetic small molecule belonging to the pyridinecarbonitrile class. Its IUPAC name reflects a pyridine ring substituted with an amino group at position 2, a 3,4-dihydroxyphenyl group at position 4, a 4-fluorophenyl group at position 6, and a cyano group at position 3 . Key identifiers include:
Synonyms include IL-4 inhibitor-1, HY-139092, and 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)nicotinonitrile . The compound is a crystalline solid with UV-Vis absorption maxima at λmax 261 nm and 355 nm .
Biological Activity and Pharmacological Profile
Interleukin-4 (IL-4) Inhibition
This compound is the first reported small-molecule inhibitor of IL-4, a cytokine critical in immune responses, asthma, and cancer . Key findings include:
Parameter | Value |
---|---|
Binding Affinity (Kd) | 1.8 µM |
EC₅₀ (IL-4 Reporter Assay) | 1.81 µM |
EC₅₀ (IL-13 Reporter Assay) | 18.2 µM |
STAT6 Phosphorylation EC₅₀ | 3.1 µM (THP-1 monocytes) |
The compound selectively inhibits IL-4 over IL-13 by a 10-fold margin, suggesting potential therapeutic applications in IL-4-driven conditions such as allergic asthma and certain cancers .
Mechanism of Action
The compound disrupts IL-4’s interaction with its receptor, preventing receptor dimerization and subsequent JAK-STAT signaling . It inhibits IL-4-induced STAT6 phosphorylation, a key step in Th2 cell differentiation and inflammatory responses .
Synthesis and Structural Optimization
Synthetic Routes
Two primary methods have been reported:
Method 1: Cu(OAc)₂-Catalyzed One-Pot Synthesis
Developed for 2-amino-4,6-diarylpyridine-3-carbonitriles, this protocol uses ethanol as a solvent and Cu(OAc)₂ as a catalyst .
Parameter | Value |
---|---|
Reactants | Aldehyde, acetophenone derivative, malononitrile, ammonium acetate |
Catalyst | Cu(OAc)₂ (0.1 g for 1 mmol substrate) |
Temperature | 70–80°C or reflux |
Yield | Up to 95% |
Method 2: Microwave-Assisted Synthesis
A solvent-free approach using microwave irradiation reduces reaction time to 2–9 minutes .
Parameter | Value |
---|---|
Reactants | Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate |
Conditions | Microwave irradiation (700–800 W, 2–9 min) |
Yield | 72–86% |
Structural Features and Derivatives
The 3,4-dihydroxyphenyl and 4-fluorophenyl groups enhance binding affinity through hydrophobic and hydrogen-bond interactions with IL-4 . Derivatives with Cl or NO₂ substituents have shown antibacterial activity but reduced IL-4 inhibition .
Physical and Chemical Properties
Research Applications and Future Directions
Limitations and Challenges
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